2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 313.28 g/mol. This compound is categorized under the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals. The presence of a fluorine atom and an oxadiazole moiety in its structure suggests potential for bioactivity, particularly in medicinal chemistry.
The synthesis of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves several steps that typically include the formation of the oxadiazole ring followed by acylation. One common method is to start with 4-fluorophenol, which is reacted with a suitable reagent to introduce the oxadiazole functionality.
This multi-step synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can be represented by its SMILES notation: FC1=CC=C(OCC2=NC(C3=CC=C(C=O)C=C3)=NO2)C=C1
.
The structure features a fluorinated phenyl group linked to an ether oxygen and an oxadiazole ring, which contributes to its chemical properties and potential reactivity.
The compound can participate in various chemical reactions due to the presence of functional groups such as the acetamide and oxadiazole.
These reactions are critical for modifying the compound for further studies or applications.
Data supporting these mechanisms would typically come from pharmacological studies or assays evaluating biological activity.
The physical and chemical properties of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide have been summarized as follows:
Property | Value |
---|---|
Molecular Weight | 313.28 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Applicable |
These properties indicate that while detailed physical data may not be readily available, understanding these characteristics is essential for handling and application in research settings.
2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has potential applications in various scientific fields:
Research into this compound could lead to significant advancements in medicinal chemistry and related fields.
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1